
4-Amino-2-phenylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-phenylmorpholin-3-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Anticoagulant Synthesis
The primary application of 4-Amino-2-phenylmorpholin-3-one is as a precursor in the synthesis of rivaroxaban, a well-known anticoagulant used to prevent thromboembolic disorders. Rivaroxaban functions by inhibiting factor Xa, a crucial component in the coagulation cascade, thereby reducing the risk of blood clots. The synthesis pathway typically involves several steps where this compound serves as an essential intermediate .
2. Anticancer Potential
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that compounds derived from this morpholine can induce apoptosis in various cancer cell lines, demonstrating significant cytotoxic effects . For instance, modifications to the morpholine structure have led to enhanced activity against breast and colon cancer cells, suggesting potential applications in cancer therapy .
1. Mechanism of Action
The biological activity of this compound is largely attributed to its ability to inhibit factor Xa. This inhibition is critical for its anticoagulant properties, as it disrupts the coagulation process necessary for blood clot formation . Additionally, studies have shown that this compound can interact with other biological targets involved in cancer progression, further emphasizing its therapeutic potential.
2. Synthesis Methods
Various synthetic routes have been developed for producing this compound. These methods often involve the reaction of substituted anilines with morpholine derivatives under specific conditions to yield the desired product . The efficiency and yield of these synthesis methods are crucial for industrial applications and pharmaceutical manufacturing.
Case Studies
Analyse Chemischer Reaktionen
Step 1: Morpholin-3-one Core Formation
-
Starting Material : Aniline reacts with ethylene oxide to form 2-phenylamino-ethanol .
-
Reaction Conditions : Ethylene oxide gas is passed into aniline, monitored by TLC. The product is purified via recrystallization .
-
Next Step : 2-phenylamino-ethanol is treated with chloroacetyl chloride in the presence of DMF and K₂CO₃ at 0°C, followed by heating to 60°C for 4 hours to yield 4-phenyl-morpholin-3-one .
Step 2: Nitration and Reduction
-
Nitration : 4-phenyl-morpholin-3-one undergoes nitration using a nitrating mixture (e.g., HNO₃ and H₂SO₄) to form 4-(4-nitrophenyl)morpholin-3-one .
-
Reduction : The nitro group is reduced using tin and hydrochloric acid to yield 4-(4-aminophenyl)morpholin-3-one (compound 5) .
Step 3: Functionalization
-
Condensation : Compound 5 reacts with substituted pyrazole-4-carbaldehydes (9a-l) in methanol with glacial acetic acid to form 4-{4-[(1-phenyl-3-(substituted)phenyl-1H-pyrazol-4-ylmethylene)amino]phenyl}morpholin-3-one derivatives .
Reaction Conditions and Yields
The synthesis steps require optimized conditions for high yields and purity. Below are key data from experimental studies:
Hydrogenation of Nitro Groups
The reduction of nitrophenyl groups to aminophenyl involves catalytic hydrogenation:
-
Palladium catalyst : Activated carbon-supported palladium (e.g., 5% Pd/C) facilitates hydrogenation under elevated temperatures (80°C) and pressures (5 bar) .
-
Mechanism : The nitro group (-NO₂) undergoes reductive cleavage to form an amine (-NH₂), with intermediates involving imino and hydroxylamine stages .
Morpholin-3-one Ring Formation
The reaction of 2-phenylamino-ethanol with chloroacetyl chloride proceeds via nucleophilic substitution :
-
Chloroacetyl chloride acts as an electrophile, reacting with the amino group (-NH₂) to form a substituted acetamide intermediate.
-
Cyclization : Intramolecular attack by the oxygen in ethylene oxide leads to the formation of the morpholin-3-one ring .
Challenges and Optimization
-
Yield Variability : Reaction conditions (e.g., catalyst choice, solvent, temperature) critically affect yields. For instance, reflux in methanol/water improves yields for morpholin-3-one derivatives compared to other solvents .
-
Scalability : Industrial processes often require adjustments to parameters like hydrogen pressure (2–10 bar) and reaction times (10–36 hours) to balance efficiency and cost .
Eigenschaften
Molekularformel |
C10H12N2O2 |
---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
4-amino-2-phenylmorpholin-3-one |
InChI |
InChI=1S/C10H12N2O2/c11-12-6-7-14-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |
InChI-Schlüssel |
APSGMSPBQUUQAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C(=O)N1N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.